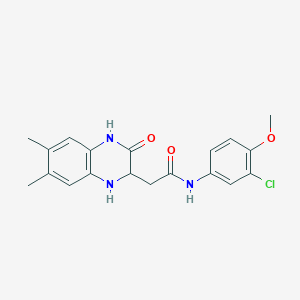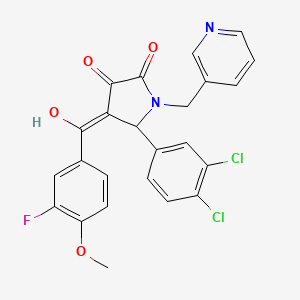![molecular formula C20H15F3N4O2S2 B6420626 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 881939-71-5](/img/structure/B6420626.png)
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H15F3N4O2S2 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.05885257 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with diverse biological activities .
Mode of Action
It is likely that the compound interacts with its targets through a complex mechanism involving the formation of intermediate anions .
Biochemical Pathways
Related compounds have been found to influence lipid metabolism, specifically the generation of lipid-poor particles from high-density lipoprotein .
Pharmacokinetics
It has been observed that similar compounds can be consumed within two hours . This suggests that F3173-0032 may have a relatively short half-life, which could impact its bioavailability.
Result of Action
Compounds with similar structures have shown promising antibacterial activity .
Action Environment
The action, efficacy, and stability of F3173-0032 can be influenced by various environmental factors. For instance, the diastereoselectivity of similar compounds has been modeled at the DFT/B3LYP/6-31G (d,p) level , suggesting that the compound’s action may be sensitive to changes in the molecular environment.
Properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c1-12-10-17(16-7-2-13(20(21,22)23)11-18(16)25-12)26-14-3-5-15(6-4-14)31(28,29)27-19-24-8-9-30-19/h2-11H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAQHKNIVZQCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6420544.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B6420555.png)
![2-(2-{[(5E)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6420562.png)




![4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420603.png)
![2,4-diethyl 5-[4-chloro-3-(pyrrolidine-1-sulfonyl)benzamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B6420611.png)
![2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6420617.png)
![ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate](/img/structure/B6420618.png)

![N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6420625.png)
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid](/img/structure/B6420631.png)
